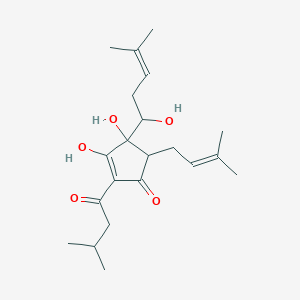

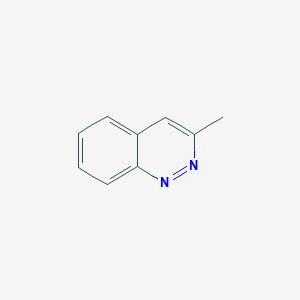

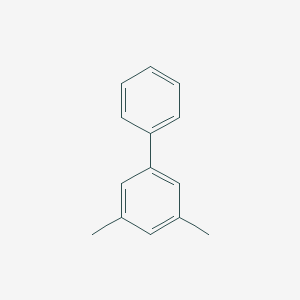

![molecular formula C7H5N3O B100659 Pyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 16952-64-0](/img/structure/B100659.png)

Pyrido[4,3-d]pyrimidin-4(3H)-one

Vue d'ensemble

Description

Pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. This compound has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the directed lithiation of 2-substituted 5-aminopyridine derivatives using butyllithium (BuLi) and tetramethylethylenediamine (TMEDA) in diethyl ether at low temperatures (around -10°C). The resulting 4-lithio derivatives are then quenched with carbon dioxide to form the corresponding carboxylic acids. These carboxylic acids are subsequently converted to pyrido[4,3-d]pyrimidin-4(3H)-ones through reaction with formamide or formamidine acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods for industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Pyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyrido[4,3-d]pyrimidin-4(3H)-ones.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce dihydropyrido[4,3-d]pyrimidin-4(3H)-ones.

Applications De Recherche Scientifique

Pyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of pyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which play crucial roles in cell cycle regulation and signal transduction . By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Pyrido[4,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

Pyrido[3,4-d]pyrimidin-4(3H)-one: Similar structure but different ring fusion pattern.

Pyrido[2,3-d]pyrimidin-4(3H)-one: Another isomer with a different arrangement of nitrogen atoms in the ring system.

Uniqueness

This compound is unique due to its specific ring fusion pattern and the resulting electronic and steric properties, which contribute to its distinct biological activities and chemical reactivity .

Propriétés

IUPAC Name |

3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADMRAMXLLLVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343501 | |

| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16952-64-0 | |

| Record name | Pyrido[4,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: A key target for these compounds is the Calcium Sensing Receptor (CaSR). [] Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives act as antagonists of CaSR, potentially impacting bone mineral homeostasis. [, ] This antagonistic action makes them promising candidates for exploring therapies for conditions like osteoporosis. [] Further research has focused on their potential as microsomal prostaglandin E2 Synthase-1 inhibitors. [, ] These enzymes play a role in inflammation, making such inhibitors of interest for inflammatory diseases.

A: While the core structure of this compound is consistent, numerous derivatives exist with variations in substituents. Therefore, providing specific details like molecular formula and weight requires considering each derivative separately. Spectroscopic data, including 1H NMR, IR, MS, and elemental analysis, have been used to confirm the structure of newly synthesized derivatives. [, , , , , , , , ] Single-crystal X-ray diffraction studies have also provided detailed structural insights for several specific derivatives. [, , , , , , ]

ANone: The research primarily focuses on this compound derivatives as biologically active compounds rather than catalysts. Therefore, information regarding their catalytic properties, reaction mechanisms, selectivity, and applications in catalytic processes is limited within the provided context.

A: Density Functional Theory (DFT) calculations have been employed to investigate the electronic factors influencing the inhibitory activity of this compound derivatives against mPGES-1. [] These calculations, performed at the B3LYP/6-31G(d,p) level, aimed to uncover the relationship between electronic structure and inhibitory potency. [] Furthermore, molecular docking simulations were performed using a crystal structure of human mPGES-1 to complement the DFT studies. [] These simulations helped propose a partial pharmacophore and suggested potential interactions between specific atoms in the derivatives and amino acid residues within the enzyme's active site. []

A: Research highlights the impact of structural modifications on the biological activity of these compounds. [, , , , , , , ] For example, introducing a trifluoromethyl group at the 5-position was found to improve oral activity and pharmacokinetic properties. [, ] Studies on piperazinyl this compound derivatives revealed that small alkyl groups at the 3-position and specific piperazinyl-butyl groups at the 2-position enhanced their binding affinity to the α2δ-1 subunit of voltage-gated calcium channels. [] These findings suggest that modifications to the core structure can significantly influence potency, selectivity, and other pharmacological characteristics. [, , , , , , , , ]

A: Research primarily focuses on synthesizing and evaluating the biological activity of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While specific details regarding their stability under various conditions and formulation strategies to enhance stability, solubility, or bioavailability are limited in the provided context, the advancement of certain derivatives to preclinical studies suggests efforts to address these aspects. []

A: While the provided research mentions in vivo safety assessments of a specific this compound derivative in rats, it lacks detailed information about specific in vitro and in vivo efficacy studies, including cell-based assays and animal models. [] The research primarily focuses on synthesis, structural characterization, and preliminary activity evaluations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Further research is necessary to evaluate their efficacy thoroughly.

ANone: As the research primarily focuses on the initial stages of drug discovery and development for this compound derivatives, information regarding resistance mechanisms and cross-resistance profiles is currently limited.

A: Research indicates that while some this compound derivatives exhibit promising pharmacological activity, they may also present toxicological challenges. [] For instance, a specific derivative, (R)-2-(2-hydroxyphenyl)-3-(1-phenylpropan-2-yl)-5-(trifluoromethyl)this compound (compound 1), demonstrated a potential for reactive metabolite (RM) formation, specifically through glutathione (GSH) conjugation, in human liver microsomes. [] This metabolic pathway involved CYP3A4-mediated oxidation of the phenol ring to a catechol, which could be further oxidized to an electrophilic ortho-quinone species. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

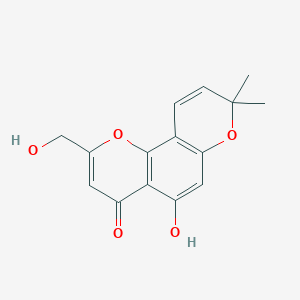

![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)

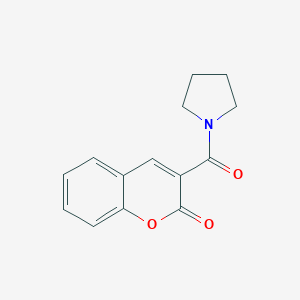

![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)

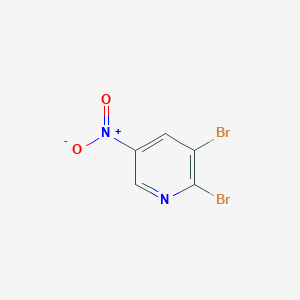

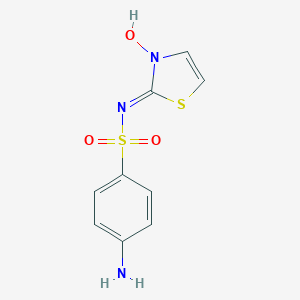

![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)